[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Description
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 1949815-94-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group and a methanamine moiety. Its molecular formula is C₁₁H₁₃N₄O₂, with a molecular weight of 239.25 g/mol (Figure 1) .
Properties
IUPAC Name |
[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-15-8-4-3-7(6-12-8)10-13-9(5-11)16-14-10/h3-4,6H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXEXIJNVETQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically follows a convergent approach involving:
- Formation of the 1,2,4-oxadiazole core via cyclization reactions.
- Introduction of the 6-ethoxypyridin-3-yl substituent through nucleophilic aromatic substitution or coupling reactions.
- Installation of the methanamine group either by direct amination or via functional group transformation from a precursor (e.g., halomethyl or nitrile intermediates).
Stepwise Preparation Methods
| Step | Reaction Type | Description | Typical Reagents & Conditions |
|---|---|---|---|
| 1 | Oxadiazole ring formation | Cyclization of amidoximes with carboxylic acid derivatives or esters to form 1,2,4-oxadiazole ring | Amidoxime precursor + acid chloride or ester; reflux in ethanol or methanol; acidic or basic catalysis |
| 2 | Introduction of 6-ethoxypyridinyl | Coupling or substitution to attach ethoxypyridine moiety at position 3 of oxadiazole ring | Use of 6-ethoxypyridin-3-yl halides or boronic acids; Pd-catalyzed cross-coupling or nucleophilic substitution |
| 3 | Methanamine group installation | Amination of a suitable leaving group (e.g., halomethyl) or reduction of nitrile to amine | Reaction with ammonia or amine source; reductive amination using sodium triacetoxyborohydride or catalytic hydrogenation |
Detailed Synthetic Routes
Formation of 1,2,4-Oxadiazole Ring
The core oxadiazole ring is most commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives. This method is well-established and involves:
- Preparation of an amidoxime intermediate from the corresponding nitrile.
- Reaction of the amidoxime with an acid chloride or ester under reflux conditions to promote ring closure.
Typical conditions include heating in ethanol or methanol with catalytic amounts of acetic acid or other acids to facilitate cyclization.
Attachment of the 6-Ethoxypyridin-3-yl Group
The 6-ethoxypyridinyl substituent can be introduced via:
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling if boronic acid or halide derivatives are available.
- Nucleophilic aromatic substitution on halogenated oxadiazole intermediates.
The ethoxy group on the pyridine ring is generally introduced prior to coupling, by alkylation of the hydroxy group on 6-hydroxypyridine derivatives using ethyl halides under basic conditions.
Representative Synthetic Procedure Example
A typical synthetic protocol for a related compound involving reductive amination is as follows:
- Suspend the oxadiazole intermediate bearing an aldehyde or halomethyl group in dry dichloromethane under nitrogen.
- Add the amine source (e.g., ammonia or primary amine) dissolved in anhydrous acetonitrile along with acetic acid as a catalyst.
- Stir the mixture at ambient temperature for several hours.
- Add sodium triacetoxyborohydride in portions to reduce the imine intermediate to the corresponding amine.
- Heat the mixture moderately (e.g., 40–50 °C) overnight to ensure completion.
- Work up by aqueous quenching, extraction, drying, and chromatographic purification to isolate the target methanamine compound.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of intermediates and final products.
- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and reaction monitoring.
- Mass Spectrometry (MS): Confirms molecular weight and presence of desired molecular ions.
- Silica Gel Chromatography: Commonly used for purification of intermediates and final compounds.
- Lyophilization: Applied to obtain the final product as a dry powder after solvent removal.
Summary Table of Preparation Steps and Conditions
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amidoxime formation | Nitrile + hydroxylamine | Intermediate for oxadiazole ring formation |
| Cyclodehydration to oxadiazole | Amidoxime + acid chloride/ester, reflux EtOH | Formation of 1,2,4-oxadiazole ring |
| Ethoxypyridine introduction | 6-Ethoxypyridin-3-yl halide + Pd catalyst | Coupling to oxadiazole core |
| Methanamine installation | Reductive amination with sodium triacetoxyborohydride | Conversion to methanamine functional group |
| Purification | Silica gel chromatography, lyophilization | Isolation of pure compound |
Research Findings and Optimization Notes
- The cyclization step to form the oxadiazole ring is sensitive to reaction temperature and solvent choice; ethanol or methanol under reflux with acid catalysis gives optimal yields.
- The ethoxypyridine moiety is best introduced using palladium-catalyzed cross-coupling to ensure regioselectivity and high yield.
- Reductive amination using sodium triacetoxyborohydride is preferred over catalytic hydrogenation for sensitive substrates to avoid over-reduction.
- Purification by gradient elution chromatography is necessary to separate closely related impurities.
- Reaction times vary from several hours to overnight depending on substrate reactivity and scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of the corresponding imine or nitrile.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving pyridine and oxadiazole derivatives.
Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is not fully elucidated. its structure suggests it could interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The oxadiazole ring is known to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with key analogs, focusing on substituent variations, physicochemical properties, and synthetic considerations.
Substituent Effects on Aromatic Rings
Pyridine vs. Phenyl Substituents
- [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 890324-74-0):
Halogenated Analogs
- [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8):
- {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: 1013430-70-0):
Alkyl Chain Variations
- (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a) :
- Substituent : 4-Octylphenyl.
- Key Difference : The long alkyl chain significantly increases lipophilicity (molecular weight: 289.40 g/mol), favoring interactions with hydrophobic pockets in proteins. This compound was synthesized in 99% yield , indicating optimized synthetic routes for bulky substituents .
Amine Modifications
Salt Forms and Solubility
Many analogs, including the main compound’s hydrochloride derivatives, are synthesized as salts to enhance aqueous solubility. For example:
- [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is sold industrially with 99% purity , highlighting its stability and suitability for pharmaceutical formulations .
Biological Activity
The compound [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine, with the IUPAC name (3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine and CAS number 1949815-94-4, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis methods, and biological activities, including antimicrobial and anticancer properties.
Structural Features
This compound consists of a pyridine ring, an oxadiazole ring, and a methanamine group. The presence of the ethoxy group on the pyridine ring enhances its solubility and may influence its pharmacokinetic properties. The unique combination of these heterocyclic structures contributes to its reactivity and biological activity.
| Component | Structure Features | Biological Implications |
|---|---|---|
| Pyridine | Ethoxy-substituted | Enhances solubility |
| Oxadiazole | Five-membered ring | Associated with antimicrobial and anticancer properties |
| Methanamine | Amino group | Potential for enzyme inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. The general synthetic route includes:
- Formation of the Oxadiazole Ring : Using ethoxypyridine derivatives and acyl hydrazides under dehydrating conditions.
- Introduction of the Methanamine Group : This step often involves reductive amination or similar methods to attach the amine functionality.
Purification techniques such as crystallization or chromatography are employed to achieve high purity levels.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. Studies have shown that this compound may inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve interaction with specific enzymes or receptors that are crucial for microbial survival.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The oxadiazole ring is known for its ability to interfere with cancer cell proliferation through several mechanisms:
- Inhibition of Cell Cycle Progression : By targeting specific cell cycle regulators.
- Induction of Apoptosis : Through activation of apoptotic pathways.
- Modulation of Enzymatic Activity : Inhibiting enzymes involved in tumor growth.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Evaluation of Anticancer Effects : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations ranging from 20 to 50 µM after 48 hours.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine?
- Methodology:
- Step 1: Synthesis of the oxadiazole core via cyclization of amidoximes with activated carboxylic acids or esters. For example, coupling 6-ethoxypyridine-3-carboxylic acid with a methanamine-containing amidoxime precursor using HATU or EDCI as coupling agents .
- Step 2: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using / NMR and HRMS. Yield optimization (e.g., 73–99% reported for analogous oxadiazoles) depends on reaction time and temperature control .
- Key Data:
| Precursor | Coupling Agent | Yield | Purity (NMR) |
|---|---|---|---|
| Amidoxime + Carboxylic Acid | HATU | ~85% | >95% |
| Esters | Thermal Cyclization | 73–99% | >90% |
Q. How is the compound characterized to confirm structural integrity?
- Analytical Workflow:
NMR Spectroscopy: NMR (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 4.1 ppm for ethoxy group) and NMR (e.g., 165–170 ppm for oxadiazole carbons) .
Mass Spectrometry: HRMS (ESI+) to confirm molecular ion ([M+H]) with <2 ppm error.
X-ray Crystallography: For unambiguous confirmation (if crystals are obtainable), using SHELX programs for refinement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Experimental Design:
- Variation of Substituents: Modify the ethoxy group (e.g., replace with methoxy, fluoro, or bromo) or the oxadiazole-linked methanamine (e.g., alkylation or acylation) .
- Biological Assays: Test derivatives against target enzymes (e.g., sphingosine kinase I ) or cancer cell lines. Use IC values to correlate substituent effects.
- Case Study:
- Analogues with 4-nitrophenyl or fluorophenyl groups showed 10–100x higher potency in enzyme inhibition compared to unsubstituted derivatives .
Q. How to resolve contradictions in reported biological activity data?
- Approach:
Reproducibility Checks: Validate assay conditions (e.g., buffer pH, incubation time) using positive controls.
Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Crystallographic Analysis: Resolve binding modes via X-ray co-crystallography with target proteins (e.g., using SHELXL ).
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility.
- Prodrug Design: Mask the methanamine as an acetylated or Boc-protected derivative to enhance bioavailability .
- Data-Driven Example:
| Derivative | LogP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| Parent Compound | 2.1 | 0.3 | 1.5 |
| Acetylated Prodrug | 1.8 | 1.2 | 3.8 |
Technical Notes
- Synthesis Reproducibility: Ensure anhydrous conditions for cyclization steps to prevent hydrolysis of the oxadiazole ring .
- Crystallography: Use SHELXTL (Bruker) or Olex2 for structure refinement; anisotropic displacement parameters improve accuracy .
- Biological Assays: Include a reference compound (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
